![molecular formula C12H15NO2 B2944405 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1367703-18-1](/img/structure/B2944405.png)
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention as it is present in various natural and non-natural compounds with intriguing biological properties .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through various methods. One such method involves the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization . Another approach includes a two-step procedure that involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be represented by the formula C11H15N . The InChI representation of the molecule is InChI=1S/C11H15N/c1-11(2)8-12-7-9-5-3-4-6-10(9)11/h3-6,12H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 161.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 .Scientific Research Applications
Synthetic Methodologies and Applications 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a structural analog of phenylalanine and is utilized in diverse synthetic routes for the production of biologically relevant compounds. A notable application is in the synthesis of the alkaloid (+)-corlumine through a diastereoselective alkylation process starting from phenylalanine-derived precursors. This process demonstrates the compound's utility in creating enantiomerically pure tetrahydroisoquinoline derivatives, pivotal in alkaloid synthesis (Huber & Seebach, 1987).
Biological Significance The structure of this compound is integral to several peptide-based drugs, demonstrating its importance in medicinal chemistry. Its presence in various biologically active compounds underlines its significance in drug design, where its constrained analog nature of phenylalanine is exploited. Different synthetic approaches, including traditional Pictet-Spengler reactions and modern cycloadditions, facilitate the construction of this core unit in drug molecules, highlighting its versatility and crucial role in the development of new therapeutic agents (Kotha, Deodhar, & Khedkar, 2014).
Chemical Transformations and Derivatives The chemical versatility of this compound is further illustrated by its transformation into functionalized derivatives. One example is the practical synthesis of a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, showcasing a 10-step process from dimedone, which emphasizes the compound's adaptability in complex chemical syntheses (Quintiliano & Silva, 2012).
Future Directions
The future directions in the research of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid could involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . Additionally, further exploration of their biological activities could also be a potential area of research .
Mechanism of Action
Target of Action
It is known that the compound is an unnatural α-amino acid with unique conformational features that represents the core structural motif in a large number of tailored enzyme inhibitors and potent receptor ligands .
Mode of Action
It is known that it acts as a conformationally restricted analog of phenylalanine (phe) and sometimes a more hydrophobic one for proline (pro), which usually results in an increase in bioavailability, selectivity, and potency .
Biochemical Pathways
It is known that the compound is used in the synthesis of various biologically active heterocyclic compounds .
Pharmacokinetics
It is known that the compound is used in therapeutic peptide design, which usually results in an increase in bioavailability .
properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)7-13-10(11(14)15)8-5-3-4-6-9(8)12/h3-6,10,13H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGXOZYSWNZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CC=C21)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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